molecular formula C16H24N2O2 B3185327 Methyl 4-(3-butylpiperazin-1-yl)benzoate CAS No. 1131622-70-2

Methyl 4-(3-butylpiperazin-1-yl)benzoate

Cat. No.: B3185327
CAS No.: 1131622-70-2
M. Wt: 276.37 g/mol
InChI Key: HWVNOINYQFZFED-UHFFFAOYSA-N
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Description

Methyl 4-(3-butylpiperazin-1-yl)benzoate is a heterocyclic benzoate ester featuring a piperazine ring substituted with a butyl group at the 3-position and a methyl ester at the para-position of the benzene ring. For instance, methyl benzoate derivatives with piperazine moieties are typically synthesized using alkylation or acylation steps, as seen in the preparation of compounds like C1–C7 (quinoline-piperazine-benzoate hybrids) .

Properties

CAS No.

1131622-70-2

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

methyl 4-(3-butylpiperazin-1-yl)benzoate

InChI

InChI=1S/C16H24N2O2/c1-3-4-5-14-12-18(11-10-17-14)15-8-6-13(7-9-15)16(19)20-2/h6-9,14,17H,3-5,10-12H2,1-2H3

InChI Key

HWVNOINYQFZFED-UHFFFAOYSA-N

SMILES

CCCCC1CN(CCN1)C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CCCCC1CN(CCN1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key Observations :

  • Substituent Effects : The butyl group in the target compound increases molecular weight and lipophilicity compared to methyl-substituted analogues (e.g., C1 and compound). Bromine in ’s compound adds steric bulk and polarizability.
  • Functional Groups : The methyl ester in the target compound enhances membrane permeability relative to carboxylic acid derivatives (e.g., ) .

Spectral Characterization

  • ¹H NMR : Piperazine protons typically resonate at δ 2.5–3.5 ppm, while aromatic protons in benzoate esters appear at δ 7.5–8.5 ppm. For example, Compound 63 () showed δ 8.3 for aromatic protons .
  • HRMS : Used to confirm molecular ions; C1–C7 exhibited HRMS data consistent with their molecular formulas .

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